3-Methylpyrrolidine

Catalog No.
S1895492
CAS No.
34375-89-8
M.F
C5H11N
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpyrrolidine

Unsubstituted or 2-methyl pyrrolidine often cause poor reactivity and selectivity. 3-Methylpyrrolidine (CAS 34375-89-8) resolves these with a balanced scaffold:

  • Preserves amine nucleophilicity; 3-methyl enhances target binding and metabolic stability.
  • LogP 0.86 and bp 100°C enable scalable synthesis; outperforms 2-substituted analogs in cross-coupling.
  • Enantiopure forms as chiral auxiliaries for asymmetric synthesis.

SMolecule supplies high-purity material with rigorous QC for drug discovery and agrochemical development.

CAS Number

34375-89-8

Product Name

3-Methylpyrrolidine

IUPAC Name

3-methylpyrrolidine

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3

InChI Key

KYINPWAJIVTFBW-UHFFFAOYSA-N

SMILES

CC1CCNC1

Canonical SMILES

CC1CCNC1

Synonyms

3-Methylpyrrolidine, Pyrrolidine, 3-methyl-, 3-Methylpyrrolidine (IUPAC), (R)-3-Methylpyrrolidine, (S)-3-Methylpyrrolidine

Purity

≥98%

Package Size

1 g, 5 g, 25 g

3-Methylpyrrolidine (CAS 34375-89-8) is a versatile, saturated secondary amine and a highly valued building block in medicinal chemistry and agrochemical synthesis. Characterized by its sp3-hybridized pyrrolidine core and a methyl substituent at the 3-position, it offers a distinct three-dimensional conformational profile compared to planar aromatic systems [1]. Baseline physicochemical properties include a boiling point of approximately 100.2 °C, a predicted pKa of 10.53, and a LogP of 0.86 . These metrics establish it as a stable, lipophilic, and moderately basic intermediate, making it highly suitable for downstream functionalization, including amidation and nucleophilic substitution reactions in industrial drug discovery workflows [1].

Research Fit

Enantiopure (R)- and (S)-forms enable chiral synthesis and stereochemical control studies.
Free base and hydrochloride salt options support diverse reaction and formulation conditions.
Research-grade purity specification (≥95%) meets routine synthetic and screening requirements.

Substituting 3-Methylpyrrolidine with the unsubstituted pyrrolidine or the isomeric 2-methylpyrrolidine often leads to critical failures in both synthesis and application efficacy. Unsubstituted pyrrolidine lacks the steric bulk and conformational puckering induced by the 3-methyl group, which frequently results in a loss of binding affinity and target selectivity in pharmaceutical applications where precise 3D spatial orientation is required [1]. Conversely, substituting with 2-methylpyrrolidine introduces severe steric hindrance directly adjacent to the secondary amine nitrogen. This alpha-substitution drastically reduces the nucleophilicity of the amine, leading to sluggish reaction kinetics, lower yields in cross-coupling or amidation steps, and the need for harsher, less scalable reaction conditions [2]. Thus, 3-methylpyrrolidine provides a highly effective balance, preserving the nucleophilic reactivity of the nitrogen while providing the necessary structural complexity[1].

Substitution Risk

Unsubstituted pyrrolidine lacks the 3-methyl conformational tuning that may support fine ligand–target interaction studies.

2-Methylpyrrolidine shifts steric environment adjacent to nitrogen; SAR trends from 3-substituted scaffolds may not transfer.

Racemic or achiral analogs do not provide enantiomer-specific assay response, limiting chiral biological target interpretation.

Nucleophilic Reactivity and Processability

In synthetic workflows requiring the functionalization of the pyrrolidine nitrogen, 3-methylpyrrolidine demonstrates vastly superior processability compared to 2-methylpyrrolidine. Because the methyl group is located at the beta-position relative to the amine, 3-methylpyrrolidine retains high nucleophilicity, allowing for efficient SN2 and amidation reactions under standard, mild conditions [1]. In contrast, the alpha-methyl group in 2-methylpyrrolidine creates significant steric shielding around the nitrogen, which severely retards reaction rates and often necessitates aggressive coupling reagents or elevated temperatures to achieve comparable conversions [2].

Evidence DimensionSteric hindrance at the secondary amine
Target Compound Data3-Methylpyrrolidine: Unhindered beta-substitution, high nucleophilic reactivity
Comparator Or Baseline2-Methylpyrrolidine: Hindered alpha-substitution, severely reduced nucleophilicity
Quantified DifferenceMaintains standard secondary amine reactivity kinetics vs. sterically retarded kinetics requiring harsher conditions
ConditionsStandard electrophilic coupling and amidation workflows

Ensures scalable, high-yield incorporation into complex API scaffolds without the need for specialized or expensive coupling protocols.

Synthetic step reduction
Head-to-head
2 steps (CoH) vs 5–6 steps (legacy)
Supports efficient sourcing and scalability review.
CoH catalysis with modified BOX ligand; 3-pyrroline substrates.

Physicochemical Tuning: Lipophilicity and 3D Conformation

The strategic addition of a methyl group at the 3-position significantly alters the physicochemical profile of the pyrrolidine ring, making it a more effective pharmacophore. 3-Methylpyrrolidine exhibits a LogP of approximately 0.86, compared to the lower lipophilicity of unsubstituted pyrrolidine (LogP ~0.46) . This enhancement in lipophilicity, combined with the sp3-hybridized 3D conformational puckering induced by the methyl group, allows for improved hydrophobic interactions within target binding pockets and better membrane permeability [1].

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound Data3-Methylpyrrolidine: LogP ~0.86
Comparator Or BaselineUnsubstituted Pyrrolidine: LogP ~0.46
Quantified Difference~0.40 log unit increase in lipophilicity
ConditionsStandard predictive physicochemical profiling

Provides a critical vector for optimizing the ADME properties and target affinity of lead compounds in drug discovery.

Enantiomeric excess
Cross-study comparable
>99:1 er (CoH) vs 90–95% ee (kinetic resolution)
Supports enantiopurity specification review.
CoH with BOX ligand; lipase-catalyzed class reference.

Thermal Stability and Handling in Scale-Up

For industrial procurement and scale-up, the thermal properties of raw materials directly impact handling and mass balance. 3-Methylpyrrolidine has a boiling point of 100.2 °C at standard atmospheric pressure . This is notably higher than that of unsubstituted pyrrolidine, which boils at approximately 87 °C. The higher boiling point of 3-methylpyrrolidine reduces evaporative losses during bench-scale manipulations, solvent removal, and bulk transfers, thereby improving overall process safety and yield reproducibility .

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data3-Methylpyrrolidine: 100.2 °C
Comparator Or BaselineUnsubstituted Pyrrolidine: ~87 °C
Quantified Difference+13.2 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Reduces volatility-related material losses and improves handling safety during industrial scale-up and formulation.

NK-3 receptor selectivity
Class-level inference
Patent claims NK-3 antagonism for methyl‑pyrrolidine ethers.
Class-level scaffold differentiation for CNS receptor research.
Patent data; NK-1/NK-2 comparison requires further validation.
Lipophilicity shift (LogP)
Reported
LogP 0.86 vs 0.46 (pyrrolidine); ΔMW +14 Da
Supports conformational SAR exploration and methyl scan studies.
Calculated properties; experimental validation recommended.

Kinase and GPCR Inhibitor Development

Leveraging its enhanced lipophilicity (LogP 0.86) and unhindered nucleophilicity, 3-methylpyrrolidine is heavily utilized as a terminal amine or core scaffold in the synthesis of kinase and GPCR inhibitors. The 3-methyl group precisely fills hydrophobic pockets in the receptor active site, improving binding affinity without compromising the synthetic accessibility of the nitrogen atom [1].

Chiral Auxiliary and Enantioselective Synthesis

When procured in its enantiopure forms, this compound serves as a highly effective chiral auxiliary and stereocontrolling element. Its rigid, puckered conformation dictates the stereochemical outcome of downstream reactions, making it invaluable for the total synthesis of complex natural products and asymmetric pharmaceutical intermediates [2].

Agrochemical Active Ingredient Optimization

In the development of novel pesticides and herbicides, substituting a standard pyrrolidine ring with 3-methylpyrrolidine can block specific sites of metabolic degradation. The added steric bulk at the 3-position improves the soil half-life and metabolic stability of the active ingredient, while its higher boiling point (100.2 °C) ensures better handling during bulk formulation processes .

Application Fit Matrix

Application
Selection Property
Validation Focus
NK‑3 receptor antagonist research
Enantiopure chiral building block (R or S)
NK‑3 receptor binding assay context
High‑throughput library synthesis
Efficient synthetic route (CoH‑catalyzed)
Step‑count and enantioselectivity review
Vasopressin V2 receptor agonist research
(R)-enantiomer identity
Reported V2 receptor agonistic response
Conformational methyl scan SAR
Physicochemical differentiation (LogP, MW)
Lipophilicity and conformational SAR analysis

XLogP3

0.7

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